molecular formula C7H9NaO4 B2650421 sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate CAS No. 2287260-27-7

sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate

Cat. No.: B2650421
CAS No.: 2287260-27-7
M. Wt: 180.135
InChI Key: VILBJTQUNLAPAX-UHFFFAOYSA-M
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Description

Sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate ( 2287260-27-7) is a chemical compound with the molecular formula C 7 H 9 NaO 4 and a molecular weight of 180.13 g/mol . This compound features a bridled bicyclic structure that is of significant interest in the field of synthetic and medicinal chemistry, particularly in the design of novel glycomimetics. The 2,6-dioxabicyclo[3.2.1]octane scaffold is a key structural motif in advanced glycomimetic research. Such gem-C,C-glycosides —characterized by two carbon substituents at the pseudo-anomeric position—are stable analogues of O-glycosides and represent a distinctive class of glycomimetics with growing relevance in natural products and drug discovery . These motifs are found in a diverse array of bioactive compounds, including antimicrobial, anti-inflammatory, and anticancer agents, and hold promise for therapeutic development by expanding the glycochemical space . Researchers value this scaffold for its ability to mimic natural carbohydrates while overcoming drawbacks like poor metabolic stability. This product is provided For Research Use Only. It is strictly intended for laboratory research and is not designed or approved for use in humans, for diagnostic purposes, or for any personal uses.

Properties

IUPAC Name

sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4.Na/c8-6(9)7-3-5(10-4-7)1-2-11-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILBJTQUNLAPAX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC1OC2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Wacker-type cyclization reactions, which provide an effective entry into the dioxabicyclo[3.2.1]octane core . Another approach involves the catalytic fast pyrolysis (CFP) of cellulose using nitrided HZSM-5 and metal-loaded N-HZSM-5 catalysts to selectively produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, are likely applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the carboxylate group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases as catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Treatment of Type 2 Diabetes

Sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is primarily investigated for its role as an SGLT2 inhibitor. SGLT2 inhibitors are designed to prevent glucose reabsorption in the kidneys, promoting glucose excretion through urine and thereby lowering blood sugar levels. Research indicates that compounds featuring the dioxabicyclo[3.2.1]octane structure exhibit robust efficacy in inducing urinary glucose excretion and have favorable safety profiles in preclinical studies .

Case Study: PF-04971729
One notable example is PF-04971729, which incorporates the dioxabicyclo[3.2.1]octane structure and has shown promising results in clinical trials for type 2 diabetes treatment. It demonstrated significant urinary glucose excretion and is currently undergoing phase 2 clinical trials .

Obesity Management

The inhibition of SGLT2 not only aids in glucose management but also has implications for weight loss in obese patients. By reducing glucose reabsorption, these compounds may contribute to weight reduction, making them valuable in managing obesity-related comorbidities such as hypertension and insulin resistance .

Liver Disease Treatment

Recent patents have indicated that derivatives of this compound may be effective in treating liver diseases or conditions modulated by liver dysfunctions. These compounds target specific receptors associated with liver function, suggesting potential applications in hepatology .

Antimicrobial Properties

While not the primary focus, some studies suggest that compounds related to the dioxabicyclo structure may possess antimicrobial properties, potentially useful in developing new antibiotics or antifungal agents .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Type 2 Diabetes TreatmentSGLT2 inhibitors promote glucose excretion via renal pathways; compounds show robust efficacy and safety profiles in trials
Obesity ManagementPotential for weight loss through glucose management; may reduce comorbidities associated with obesity
Liver Disease TreatmentTargeting agents for liver-related conditions; potential for new therapeutic strategies
Antimicrobial PropertiesPossible antimicrobial effects; further research needed to explore this application

Mechanism of Action

The mechanism by which sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Citreoviridinol and Aurovertin Analogs

The 2,6-dioxabicyclo[3.2.1]octane ring is a hallmark of both citreoviridinol and aurovertin analogs. Key differences include:

  • Substituent Groups: Citreoviridinol analogs feature an ethyl group at the C-4 position, while aurovertins have a methyl group .
  • Biological Activity: Aurovertins (e.g., aurovertin E) are potent ATP synthase inhibitors, whereas citreoviridinol analogs exhibit less defined bioactivity due to challenges in structural elucidation .
  • Synthesis: Aurovertins are biosynthesized via a polyketide synthase pathway involving regioselective oxidations and epoxide openings, while citreoviridinol analogs are stress-induced metabolites under cobalt-stressed fungal cultures .
Table 1: Structural and Functional Comparison
Compound Substituent at C-4 Key Bioactivity Biosynthetic Origin Reference
Aurovertin E Methyl ATP synthase inhibition Polyketide synthase
Citreoviridinol Ethyl Undefined (stress metabolite) Cobalt-stressed cultures
Sodium 2,6-dioxabicyclo... Carboxylate Solubility enhancer (proposed) Synthetic modification N/A

Isomeric Dioxabicyclo Systems

Compounds with alternative bicyclic frameworks, such as 2,5-dioxabicyclo[2.2.1]heptane, demonstrate distinct structural and functional properties:

  • Ring Size and Strain : The heptane ring (2,5-dioxabicyclo[2.2.1]heptane) introduces greater ring strain compared to the octane system, influencing reactivity and stability .
  • Synthetic Routes: Palladium-catalyzed cyclization of alkenols efficiently generates 2,6-dioxabicyclo[3.2.1]octane derivatives, whereas iodocyclization is required for heptane systems .
  • Biological Relevance : Heptane-containing compounds (e.g., polyene pyrone polyketides) are associated with stress-driven fungal defense mechanisms, unlike the ATP-targeting aurovertins .
Table 2: Comparison of Bicyclic Ring Systems
Bicyclic System Ring Size Key Synthetic Method Biological Role Reference
2,6-Dioxabicyclo[3.2.1]octane 8-membered Pd-catalyzed cyclization ATP synthase inhibition
2,5-Dioxabicyclo[2.2.1]heptane 7-membered Iodocyclization Stress metabolites

Research Findings and Implications

  • Stress-Induced Biosynthesis: Cobalt-stressed fungal cultures yield novel 2,6-dioxabicyclo[3.2.1]octane derivatives, suggesting environmental factors can drive structural diversification .
  • Enzymatic Pathways : Only four enzymes are required for aurovertin biosynthesis, offering a streamlined model for synthetic biology applications .
  • Stereochemical Control: NMR and HRMS analyses are critical for resolving ambiguities in bicyclic systems, as seen in the elucidation of citreoviridinol analogs .

Biological Activity

Sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is a compound of interest due to its unique bicyclic structure and potential biological applications, particularly as a sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor. This article will explore its biological activity, synthesis, and relevant case studies.

This compound functions primarily as an SGLT2 inhibitor. SGLT2 is responsible for the reabsorption of glucose in the kidneys; thus, inhibiting this transporter can lead to increased urinary glucose excretion and lower blood glucose levels, making it a promising therapeutic target for type 2 diabetes mellitus (T2DM) management .

Pharmacological Properties

Research indicates that compounds with the dioxabicyclo[3.2.1]octane structure exhibit potent and selective inhibition of SGLT2. For instance, a study highlighted the synthesis and evaluation of a new class of SGLT2 inhibitors incorporating this structural motif, demonstrating robust urinary glucose excretion in preclinical models . The compound's unique bridged ketal configuration contributes to its selectivity and efficacy.

Case Studies

  • Preclinical Evaluation
    A study involving this compound showed promising results in animal models, where it led to significant reductions in blood glucose levels and improved glycemic control compared to control groups . This supports its potential as a therapeutic agent for T2DM.
  • Clinical Trials
    Another investigation into a related compound (PF-04971729), which shares structural similarities with this compound, has progressed to phase 2 clinical trials. The results indicated an excellent safety profile and effective glucose-lowering effects in humans, reinforcing the therapeutic potential of this compound class .

Comparative Analysis

The following table summarizes key findings from various studies on this compound and related compounds:

Study ReferenceCompoundBiological ActivityResults
PF-04971729SGLT2 InhibitionSignificant urinary glucose excretion; effective in T2DM models
This compoundSGLT2 InhibitionPromising preclinical results; potential for clinical application
ErtugliflozinSGLT2 InhibitionPhase 2 trials showed effective glycemic control

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including epoxide ring openings and stereoselective transformations. The use of catalysts such as Co₂(CO)₈ has been noted to enhance yields during the synthesis process .

Synthetic Pathway Example

A proposed synthetic pathway involves the following steps:

  • Formation of Epoxide : Starting materials undergo epoxidation.
  • Ring Opening : The epoxide is subjected to nucleophilic attack leading to the formation of the bicyclic structure.
  • Functionalization : The carboxylate group is introduced through further chemical modifications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the 2,6-dioxabicyclo[3.2.1]octane core in sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate?

  • Methodological Answer : The bicyclic core can be synthesized via palladium-catalyzed cyclization of alkenols, followed by iodo-cyclization to achieve high diastereoselectivity. For example, Pd-catalyzed cyclization of alkenols yields tetrahydrofuran intermediates, which are further functionalized to form the 2,6-dioxabicyclo[3.2.1]octane scaffold. This approach ensures stereochemical control and is adaptable to derivatives with varying substituents . Alternative routes include acid-catalyzed cyclization of polyols, though stereochemical outcomes may require optimization .

Q. How can mass spectrometry (MS) and gas chromatography (GC) be utilized to characterize the 2,6-dioxabicyclo[3.2.1]octane structure?

  • Methodological Answer : High-resolution MS is critical for identifying molecular ions and fragmentation patterns. The base peak for substituted dioxabicyclo[3.2.1]octanes often corresponds to the loss of functional groups (e.g., carboxylate or hydroxyl). However, complex substituents can complicate interpretation, necessitating complementary techniques like chiral GC/MS for absolute configuration determination. Derivatization (e.g., silylation) enhances volatility for GC analysis .

Q. What are the key challenges in isolating this compound from reaction mixtures?

  • Methodological Answer : Isolation requires careful control of pH and solvent polarity due to the compound’s ionic nature. Liquid-liquid extraction with polar aprotic solvents (e.g., ethyl acetate/water systems) followed by ion-exchange chromatography can separate the sodium carboxylate from non-polar byproducts. Crystallization under controlled humidity prevents hydrate formation .

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